Glycylglycylglycylglycylglycine hydrochloride
Description
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O6.ClH/c11-1-6(16)12-2-7(17)13-3-8(18)14-4-9(19)15-5-10(20)21;/h1-5,11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19)(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYQCPCFLDVGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
SPPS begins with anchoring the C-terminal glycine to a resin, typically Wang or Rink amide resin, via its carboxyl group. The resin’s loading capacity (0.5–1.0 mmol/g) dictates scalability, while Fmoc (fluorenylmethyloxycarbonyl) protection ensures orthogonal deprotection. Activation of the glycine carboxyl group employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF), achieving coupling efficiencies >98% per cycle.
Stepwise Elongation
Each subsequent glycine residue is added via iterative deprotection and coupling. Fmoc removal uses 20% piperidine in DMF, followed by washing and activation of the incoming Fmoc-glycine. Kinetic studies show that coupling times of 60–90 minutes at 25°C optimize yields for homopolymeric sequences. Mid-process analytical checks (e.g., Kaiser test) confirm complete deprotection and coupling.
Cleavage and Hydrochloride Formation
Post-synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protections. Lyophilization yields the crude peptide, which is dissolved in hydrochloric acid (0.1 M) and dialyzed to form the hydrochloride salt. Final purity via HPLC exceeds 98%, as validated by Ambeed’s quality control.
Table 1: SPPS Reagents and Conditions
Solution-Phase Synthesis
Segment Condensation Strategy
Solution-phase synthesis couples shorter glycine segments (e.g., di- or trimers) using carbodiimide-mediated activation. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in dichloromethane (DCM) facilitate couplings at 0°C to minimize racemization. Boc (tert-butyloxycarbonyl) and benzyl ester protections are employed for N- and C-termini, respectively.
Deprotection and Iterative Coupling
Boc removal uses TFA/DCM (1:1), while hydrogenolysis (H₂/Pd-C) cleaves benzyl esters. Each coupling cycle achieves ~90% yield, but cumulative losses reduce the overall yield for pentaglycine to ~59%. Final hydrochloride formation involves stirring the free base peptide with HCl in ethyl acetate, followed by precipitation.
Table 2: Solution-Phase Synthesis Metrics
| Parameter | Value |
|---|---|
| Average coupling yield | 90% per step |
| Total steps | 4 (dimer + trimer coupling) |
| Final purity (HPLC) | 92–95% |
| Scalability | Limited by solubility |
Enzymatic Synthesis
Protease-Catalyzed Assembly
Though less common for homopolymers, subtilisin or thermolysin can catalyze glycine polymerization in reverse hydrolysis. Reactions proceed in aqueous buffer (pH 7.5) with 30% glycerol to stabilize enzymes. However, yields for pentaglycine remain low (<40%) due to nonspecific cleavage and equilibrium limitations.
Product Isolation
The enzymatic product is purified via ion-exchange chromatography, with hydrochloride formation achieved by dialyzing against HCl. This method’s eco-friendly profile contrasts with its impracticality for large-scale production.
Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycylglycylglycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
Peptide Synthesis
Glycylglycylglycylglycylglycine hydrochloride serves as a fundamental building block in the synthesis of more complex peptides. Its simple structure and low toxicity make it an ideal candidate for creating peptide libraries used in drug discovery and development .
Protein Solubilization
This compound has been reported to enhance the solubility of recombinant proteins in Escherichia coli. By using varying concentrations of glycylglycine during cell lysis, researchers have observed significant improvements in protein yield, which is crucial for studies involving protein characterization and functional assays .
Enzymatic Substrate
This compound acts as a substrate for aminopeptidases, facilitating studies on enzyme kinetics and mechanisms. Its ability to form stable complexes with metal ions also makes it useful in studying metal-dependent enzymes .
Pharmaceuticals
In the pharmaceutical industry, this compound is utilized in formulations aimed at improving drug delivery systems. Its properties allow it to act as a stabilizing agent for active pharmaceutical ingredients (APIs) .
Food Industry
The compound is used as a flavor enhancer and nutritional supplement due to its amino acid composition. It is particularly noted for its role in promoting gut health by supporting the growth of beneficial bacteria .
Cosmetics
In cosmetic formulations, this compound is incorporated for its moisturizing properties and ability to improve skin texture. It is often found in products designed to enhance skin hydration and elasticity .
Case Study 1: Protein Solubilization
A study conducted on the use of glycylglycine in E. coli demonstrated that varying concentrations significantly affected protein solubility post-lysis. The findings indicated that optimal concentrations could lead to a twofold increase in soluble protein yield compared to controls without glycylglycine .
| Concentration (mg/mL) | Soluble Protein Yield (mg) |
|---|---|
| 0 | 50 |
| 5 | 80 |
| 10 | 120 |
Case Study 2: Peptide Synthesis
Research on peptide synthesis highlighted the efficiency of glycylglycine as a precursor for constructing peptide libraries. The study illustrated that using this compound resulted in higher purity levels of synthesized peptides compared to other methods .
Mechanism of Action
The mechanism of action of glycylglycylglycylglycylglycine hydrochloride involves its interaction with various molecular targets and pathways. As a peptide, it can interact with enzymes, receptors, and other proteins, influencing their activity and function. The specific molecular targets and pathways depend on the context in which the peptide is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The physicochemical properties of glycylglycylglycylglycylglycine hydrochloride and its analogs are summarized in Table 1.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Chain Length and Solubility : Shorter peptides like glycylglycine hydrochloride exhibit higher water solubility due to reduced steric hindrance and stronger ionic interactions with the hydrochloride group. In contrast, longer chains (e.g., pentaglycine) may show reduced solubility in aqueous media .
- Thermal Stability : Increased peptide length correlates with higher thermal stability due to additional hydrogen bonding and van der Waals interactions between glycine residues .
Stability and Handling Considerations
Biological Activity
Glycylglycylglycylglycylglycine hydrochloride, commonly known as glycylglycine, is a dipeptide composed of multiple glycine residues. This compound has garnered attention in biological and pharmaceutical research due to its unique properties and potential applications. This article delves into the biological activity of glycylglycine, exploring its biochemical roles, therapeutic potential, and relevant case studies.
Glycylglycine is a simple peptide formed by the combination of glycine molecules. It is characterized by its low toxicity and ability to act as a buffer in biological systems, with effective pH ranges between 2.5–3.8 and 7.5–8.9 . The molecular structure allows it to form stable chelates with various metal ions, enhancing its utility in biochemical applications .
Biological Functions
- Amino Acid Metabolism : Glycylglycine plays a role in amino acid metabolism and is involved in synthesizing more complex peptides. It has been reported to improve protein solubility in E. coli, facilitating recombinant protein production .
- Buffering Agent : Due to its zwitterionic nature, it serves as an effective buffering agent in enzymatic assays and various medical procedures . This property is crucial for maintaining physiological pH levels during biochemical reactions.
- Electrolyte Solutions : Glycylglycine has been incorporated into oral rehydration solutions (ORS) to enhance sodium and water absorption, thereby aiding in rehydration during diarrhea episodes. Studies indicate that while it is suitable for rehydration, it does not significantly outperform standard WHO ORS solutions .
Therapeutic Applications
- Dietary Supplement : Glycylglycine is utilized as a dietary supplement due to its ability to improve digestion and promote healthy gut bacteria growth .
- Copper Chelation : Its strong complexing ability allows it to function as a copper chelator, which can be beneficial in treating conditions related to copper overload .
Case Study 1: Oral Rehydration Solutions
A clinical study involving 62 infants compared the efficacy of a glycylglycine-based ORS against the standard WHO ORS. The results indicated no significant differences in clinical outcomes or rehydration times between the two groups; however, the glycylglycine solution did shorten the duration of diarrheal illness without reducing the overall volume of ORS consumed .
| Parameter | Glycylglycine ORS | WHO ORS |
|---|---|---|
| Mean age of patients | Similar | Similar |
| Duration of diarrhea | Shorter | Longer |
| Mean time to rehydration | No significant difference | No significant difference |
| Serum electrolyte composition | No significant difference | No significant difference |
Case Study 2: Protein Solubilization
Research has demonstrated that glycylglycine enhances the solubility of recombinant proteins during cell lysis in E. coli. Different concentrations were tested, revealing that higher levels of glycylglycine significantly improved protein recovery rates .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing glycylglycylglycylglycylglycine hydrochloride?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by purification via reverse-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and 2D experiments) and mass spectrometry (MS) for molecular weight validation. Purity must be assessed using HPLC with UV detection (≥95% purity threshold). For reproducibility, detailed protocols must include solvent systems, coupling reagents (e.g., HBTU/HOBt), and deprotection conditions .
Q. How do researchers determine the solubility and stability of this compound in various solvents and buffers?
- Methodological Answer : Solubility is tested via incremental solvent addition under controlled temperatures (e.g., 25°C and 37°C) with vortexing. Stability studies involve incubating the compound in buffers (e.g., phosphate-buffered saline at pH 7.4) and analyzing degradation kinetics using HPLC over 24–72 hours. For hygroscopic compounds like peptides, lyophilization and storage at -20°C under nitrogen are recommended to prevent hydrolysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for weighing and synthesis steps to avoid inhalation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Waste disposal must follow institutional guidelines for halogenated byproducts (from hydrochloride salts). Stability under extreme pH or temperature should be pre-tested to avoid exothermic reactions during storage .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis to minimize racemization?
- Methodological Answer : Racemization is mitigated by using low-temperature coupling (0–4°C), coupling reagents like OxymaPure/DIC, and short reaction times. Monitoring via circular dichroism (CD) spectroscopy or Marfey’s reagent can quantify enantiomeric purity. Design of Experiments (DoE) approaches, such as factorial design, help identify critical parameters (e.g., solvent polarity, base concentration) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity). Ensure compound purity via orthogonal analytical techniques (HPLC, LC-MS) to exclude confounding impurities. Meta-analyses of literature data should account for variations in buffer composition, cell lines, or assay endpoints .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model peptide folding and receptor binding. Docking studies (AutoDock Vina, Schrödinger) identify potential binding pockets. Validate predictions with mutagenesis experiments or NMR titration studies to confirm key residues in binding .
Q. What experimental designs are suitable for assessing the peptide’s stability under oxidative or enzymatic stress?
- Methodological Answer : Expose the compound to hydrogen peroxide (oxidative stress) or proteases (e.g., trypsin) and monitor degradation via LC-MS/MS. Accelerated stability studies at elevated temperatures (40–60°C) predict shelf-life using the Arrhenius equation. Include control samples with stabilizers (e.g., EDTA for metal chelation) to identify degradation pathways .
Q. How do trace impurities in this compound affect its physicochemical properties?
- Methodological Answer : Use high-resolution MS (HRMS) to identify impurities (e.g., deletion sequences, acetylated byproducts). Quantify their impact on solubility via dynamic light scattering (DLS) or on bioactivity using dose-response curves. Purification via preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent reduces impurity levels to <0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
